REACTION_CXSMILES
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[C:1]([C:5]1[CH:10]=[C:9]([CH3:11])[CH:8]=[C:7]([C:12]([CH3:15])([CH3:14])[CH3:13])[C:6]=1[OH:16])([CH3:4])([CH3:3])[CH3:2].[Br:17]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[Br:17][CH2:11][C:9]1[CH:10]=[C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])[C:6]([OH:16])=[C:7]([C:12]([CH3:15])([CH3:14])[CH3:13])[CH:8]=1
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Name
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|
Quantity
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2.34 g
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Type
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reactant
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Smiles
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C(C)(C)(C)C1=C(C(=CC(=C1)C)C(C)(C)C)O
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Name
|
|
Quantity
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1.88 g
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Type
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reactant
|
Smiles
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BrN1C(CCC1=O)=O
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Name
|
|
Quantity
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25 mL
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Type
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solvent
|
Smiles
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C(Cl)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed for 2 hrs
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Duration
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2 h
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Type
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FILTRATION
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Details
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The mixture was filtered
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Type
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CUSTOM
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Details
|
to remove the insoluble precipitate
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Name
|
|
Type
|
product
|
Smiles
|
BrCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |